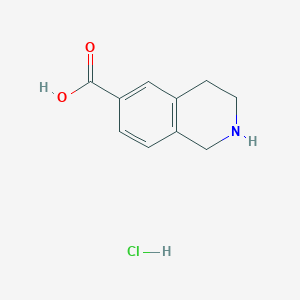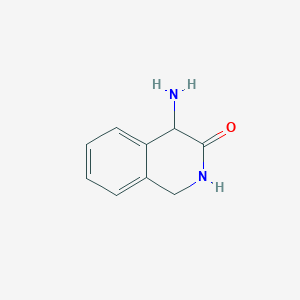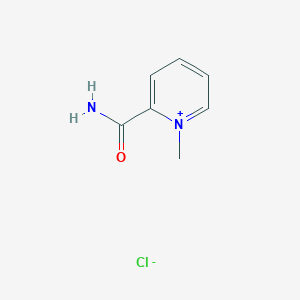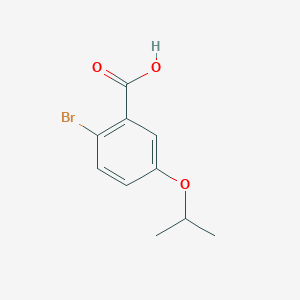
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Descripción general
Descripción
Pentane, 1,1,1,3,3,5,5,5-octachloro- is a chlorinated hydrocarbon with the molecular formula C5H4Cl8 . This compound is characterized by the presence of eight chlorine atoms attached to a pentane backbone, making it highly chlorinated and relatively stable under normal conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,3,3,5,5,5-octachloro- typically involves the chlorination of pentane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure complete chlorination .
Industrial Production Methods
Industrial production of Pentane, 1,1,1,3,3,5,5,5-octachloro- follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where pentane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 1,1,1,3,3,5,5,5-octachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chlorine content.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated derivatives, while reduction reactions can produce partially chlorinated pentanes .
Aplicaciones Científicas De Investigación
Pentane, 1,1,1,3,3,5,5,5-octachloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Mecanismo De Acción
The mechanism by which Pentane, 1,1,1,3,3,5,5,5-octachloro- exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The high chlorine content makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions, where the compound acts as a source of chlorine atoms .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,5,5,5-Heptachloropentane: Similar structure but with one less chlorine atom.
1,1,1,3,3,5,5,5-Hexachloropentane: Contains two fewer chlorine atoms.
1,1,1,3,3,5,5,5-Decachloropentane: Contains two additional chlorine atoms.
Uniqueness
Pentane, 1,1,1,3,3,5,5,5-octachloro- is unique due to its high chlorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring highly chlorinated compounds .
Propiedades
IUPAC Name |
1,1,1,3,3,5,5,5-octachloropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIFBOVMRCHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449010 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-43-5 | |
| Record name | Pentane, 1,1,1,3,3,5,5,5-octachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)

![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)




![3-[(4-Methoxyphenyl)amino]propanamide](/img/structure/B3049550.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)


![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)


